(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide
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Overview
Description
(1’R,3a’R,4a’R,8a’R,9’S,9a’S)-1’-Methyl-3’-oxo-N,N-diphenyldecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,3a’R,4a’R,8a’R,9’S,9a’S)-1’-Methyl-3’-oxo-N,N-diphenyldecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxamide typically involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its spiro structure can impart specific mechanical, thermal, or electronic characteristics to the materials.
Mechanism of Action
The mechanism of action of (1’R,3a’R,4a’R,8a’R,9’S,9a’S)-1’-Methyl-3’-oxo-N,N-diphenyldecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1’R,3a’R,4a’R,8a’R,9’R,9a’S)-1’,8a’-dimethyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carbaldehyde
- (1’R,3a’R,4a’R,8a’R,9’R,9a’S)-1’,8a’-dimethyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carbaldehyde
Uniqueness
The uniqueness of (1’R,3a’R,4a’R,8a’R,9’S,9a’S)-1’-Methyl-3’-oxo-N,N-diphenyldecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxamide lies in its specific spiro structure and the presence of multiple functional groups. These features allow for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carboxamide |
InChI |
InChI=1S/C28H31NO5/c1-18-24-23(27(31)34-18)16-19-17-28(32-14-15-33-28)13-12-22(19)25(24)26(30)29(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18-19,22-25H,12-17H2,1H3/t18-,19-,22-,23-,24-,25+/m1/s1 |
InChI Key |
BMIWCAICEJJKNG-KJTYYUABSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3CC4(CC[C@H]3[C@@H]2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1 |
Canonical SMILES |
CC1C2C(CC3CC4(CCC3C2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1 |
Origin of Product |
United States |
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